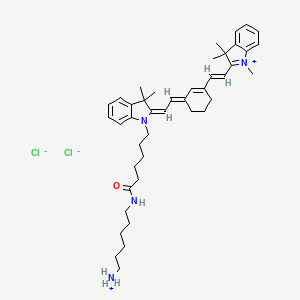

Cy7 amine

Description

Overview of Cyanine (B1664457) Dyes in Near-Infrared Fluorescence Research

Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine chain linking two terminal heterocyclic groups mdpi.comacs.org. Their absorption and emission wavelengths are highly dependent on the length of this polymethine chain and the nature of the terminal heterocycles mdpi.comacs.org. By extending the conjugated system, the absorption and emission spectra can be shifted towards longer wavelengths, including the NIR region (typically 650-900 nm, and the second near-infrared window, NIR-II, 1000-1700 nm) glenresearch.comfrontiersin.orgacs.orgresearchgate.net.

NIR fluorescent dyes offer significant advantages for bioimaging, such as high sensitivity, good resolution, and minimal photodamage to living organisms nih.govrsc.org. They are widely used for in vitro labeling and in vivo imaging applications axispharm.com.

Significance of Heptamethine Cyanines as Optical Probes

Heptamethine cyanines, characterized by a seven-carbon polymethine chain, are particularly significant in NIR fluorescence research mdpi.comacs.orgresearchgate.netnih.gov. Dyes like Cy7 fall into this category and are widely recognized for their favorable optical properties within the NIR-I window (700-900 nm) researchgate.netaxispharm.comnih.govchinesechemsoc.org. These properties include high extinction coefficients, relatively large Stokes shifts, and low tissue autofluorescence, which contribute to high signal-to-noise ratios in imaging applications axispharm.comnih.gov.

Heptamethine cyanines have demonstrated potential in numerous applications, including tumor imaging, fluorescent sensing, and molecular labeling researchgate.netaxispharm.comnih.govresearchgate.net. Their structure can be modified to tailor their optical properties, solubility, and targeting capabilities for specific research needs mdpi.comacs.org.

Role of Amine Functionality in Cy7 Derivatives for Research Applications

The introduction of an amine functionality into Cy7 derivatives, resulting in compounds like Cy7 amine, plays a crucial role in expanding their utility in research broadpharm.comlumiprobe.comlumiprobe.com. The amine group serves as a versatile reactive handle that allows for the covalent conjugation of the Cy7 fluorophore to a wide range of biomolecules and other research targets broadpharm.comlumiprobe.com.

This functionalization enables the creation of targeted fluorescent probes for specific biological structures or processes. For example, the amine group can react with electrophilic reagents such as NHS esters or epoxides, which are commonly present on antibodies, peptides, proteins, or nucleic acids broadpharm.comlumiprobe.com. This conjugation allows researchers to track the localization and dynamics of these biomolecules using the fluorescence of the attached Cy7 dye nih.gov.

Furthermore, the presence and position of an amine group can influence the photophysical properties of cyanine dyes, including their spectral characteristics and fluorescence quantum yield researchgate.netmdpi.com. The electron-donating nature of the amine group can impact the electronic structure of the dye, potentially affecting processes like twisted intramolecular charge transfer (TICT), which can influence fluorescence brightness mdpi.com. Structural modifications, such as the cyclization of the amine moiety, can be employed to inhibit non-radiative decay pathways and enhance fluorescence quantum yield mdpi.com.

In some research contexts, amine-reactive dyes, including functionalized cyanines, are used as viability markers in techniques like flow cytometry. These dyes can covalently bind to proteins, allowing for the discrimination of live and dead cells, even after fixation and permeabilization researchgate.net.

Academic Research Trajectories for Cy7 Amine

Academic research involving Cy7 amine and its derivatives follows several key trajectories, primarily focused on developing advanced fluorescent probes for biological investigation and imaging. A significant area of research is the development of targeted imaging agents for disease detection and monitoring, particularly in cancer research nih.govnih.govnd.eduacs.org. Cy7-based probes are being explored for their ability to accumulate specifically in tumor tissues, allowing for enhanced visualization and diagnosis nih.govchinesechemsoc.orgnih.gov. The conjugation of Cy7 amine to tumor-targeting ligands, such as peptides or antibodies, is a common strategy in this area nih.govnd.edunih.govresearcher.life.

Another trajectory involves the use of Cy7 amine in the creation of activatable probes that respond to specific biological stimuli or microenvironments, such as changes in pH or the presence of certain enzymes nih.govmdpi.comrsc.orgresearchgate.net. These probes can exhibit a change in fluorescence intensity upon activation, providing a highly specific signal for the target analyte or condition mdpi.comrsc.org. For instance, research has explored Cy7 derivatives that are activated by nitroreductase, an enzyme overexpressed in hypoxic tumors rsc.orgresearchgate.net.

Research also focuses on improving the inherent properties of Cy7 dyes, such as their photostability and solubility, often through structural modifications or formulation with nanomaterials researchgate.netadvancedsciencenews.comresearchgate.net. The development of sterically shielded heptamethine cyanines, for example, has shown promise in preventing aggregation and photobleaching, leading to more stable and efficient probes for in vivo imaging advancedsciencenews.com.

Furthermore, Cy7 amine is utilized in studies exploring novel applications of cyanine dyes beyond traditional fluorescence imaging, including photothermal therapy (PTT) and photodynamic therapy (PDT), often in conjunction with nanoparticles or other delivery systems researchgate.netnih.govnih.govnd.edu. The ability to functionalize Cy7 with the amine group facilitates its integration into these complex systems for multimodal theranostic applications nih.govnih.gov.

The investigation of the structure-property relationships of functionalized heptamethine cyanines, including those with amine groups, remains an active area of research aimed at rationally designing dyes with tailored optical and chemical properties for specific applications mdpi.comacs.orgresearchgate.netresearchgate.net.

Data Table: Representative Spectral Properties of Cy7 Amine and Related Dyes

While specific data for a singular "Cy7 amine" can vary depending on the exact structure and counterion, the following table presents representative spectral properties commonly associated with Cy7 and related amine-functionalized derivatives based on search results.

| Dye/Derivative | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield | PubChem CID (if available) |

| Cyanine 7 (Cy7) | ~750 axispharm.com | ~775 axispharm.com | ~25 axispharm.com | High glenresearch.com | - |

| Cyanine 7 amine | 756 sigmaaldrich.com, 750 antibodies.com | 779 sigmaaldrich.com, 773 antibodies.com | - | 0.3 antibodies.com | 1650559-73-1 broadpharm.comantibodies.com, 1650635-41-8 antibodies.com |

| sulfo-Cyanine7.5 amine | - | - | - | - | 2236573-39-8 lumiprobe.com |

Detailed Research Findings:

Research highlights the versatility of Cy7 amine in conjugation strategies. For example, anti-human ICOS monoclonal antibodies have been successfully conjugated to Cy7 via NHS ester amine reactions for use in near-infrared fluorescence imaging to detect activated T cells in a humanized arthritis model researcher.life. This demonstrates the direct application of the amine handle for creating targeted probes.

Studies investigating the effect of amine group position on cyanine dye properties have shown that the location of the amino group along the polymethine chain can significantly alter the spectral properties, yielding a wide range of peak absorption energies researchgate.net. Computational studies suggest that an amino group at an odd chain position can act as an electron donor, while at an even position, it may act as an electron acceptor, influencing the dye's electronic properties researchgate.net.

Furthermore, research into the thermal stability of cyanine dyes has revealed that while tertiary amines can play a role in certain degradation pathways, secondary amines can react with Cy7 to form asymmetric polymethines, highlighting the chemical reactivity of the amine functionality and its potential influence on dye stability and transformation acs.orgnih.gov.

Properties

IUPAC Name |

6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H60Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cy7 Amine and Its Derivatives

General Synthetic Routes for Cyanine (B1664457) Dyes

General synthetic procedures for cyanine dyes typically involve the condensation of heterocyclic quaternary salts with a polymethine chain precursor under basic conditions unito.itresearchgate.netnih.govacs.org. The nature and length of the polymethine chain precursor determine the class of cyanine dye (e.g., monomethine, trimethine, pentamethine, heptamethine) crimsonpublishers.comnih.gov.

For symmetrical cyanine dyes, the condensation often involves two molecules of the same heterocyclic quaternary salt reacting with a suitable polymethine linker nih.govnih.gov. Asymmetrical cyanine dyes, on the other hand, are synthesized by reacting two different heterocyclic quaternary salts, often in a stepwise manner involving a hemicyanine intermediate unito.itnih.gov. The "hemicyanine method" involves forming a hemicyanine structure in the first step, followed by reaction with another quaternary salt to yield the asymmetrical dye unito.it. This method can sometimes lead to the formation of undesired symmetrical dyes unito.it.

Common polymethine precursors used in these syntheses include malonaldehyde derivatives for pentamethine dyes and 1-(dimethylamino)-5-formyl-1,3-butadiene for heptamethine analogs unito.itnih.gov. Reactions are often carried out under heating, sometimes with catalysts or in specific solvent mixtures mdpi.comnih.gov. Microwave irradiation has also been explored to improve reaction times and simplify isolation procedures nih.gov.

Targeted Synthesis of Cy7 Amine and Its Reactive Precursors

The targeted synthesis of Cy7 amine involves constructing the heptamethine cyanine core and incorporating an amine functional group. While specific detailed synthetic schemes for Cy7 amine itself were not extensively detailed in the search results, the synthesis of functionalized heptamethine cyanine dyes provides insight into the approaches used.

One common strategy for introducing functional groups is through the reaction of nucleophiles with commercially available chloro-substituted cyanine dyes nih.gov. This route has been shown to yield modified tricarbocyanine fluorophores with various functional groups, including those that can be further converted to amines or used in reactions with amine-containing molecules nih.gov.

Another approach involves incorporating the desired functional group into the polymethine chain precursor or one of the heterocyclic precursors before the final condensation step acs.orgnih.gov. For example, malonaldehyde dianil intermediates with incorporated functional groups can be used in the synthesis of carbocyanine dyes nih.gov. A modular approach has also been developed where delicate functional groups are attached in the last synthesis step to prevent degradation during the high-temperature N-alkylation required for forming aza-heterocycle salts acs.orgnih.gov.

Reactive precursors for Cy7 amine would typically include the indolium or benzothiazolium salts that form the heterocyclic ends of the cyanine structure, and a functionalized heptamethine linker or a pre-formed Cy7 core with a leaving group suitable for amine introduction. The synthesis of indolenium salts often involves the condensation of substituted hydrazines with ketones, followed by methylation mdpi.com.

Research findings indicate that the synthesis of asymmetric cyanine dyes, which often include a functional handle on one of the heterocyclic rings or the polymethine chain, can be more challenging than that of symmetric dyes, potentially resulting in lower yields and the formation of side products acs.orgnih.govnih.gov. Purification of these charged dyes can also be complex acs.orgnih.gov.

Strategies for Introducing Functional Groups onto the Cy7 Core Structure

Introducing functional groups onto the Cy7 core structure is crucial for creating derivatives with specific properties and for conjugation to biomolecules or other entities. Several strategies exist for achieving this:

Modification of the Polymethine Chain: Functional groups can be introduced onto the methine carbons of the polymethine chain. This can significantly alter the dye's stability and photophysical properties researchgate.netsioc-journal.cn. While direct introduction of certain groups, like ketones, onto the methine chain has been challenging, methods like trifluoroacetylation have been reported researchgate.netresearchgate.net. The meso-position (central carbon) of the polymethine chain is a common site for modification, allowing for the introduction of various functionalities crimsonpublishers.comresearchgate.netnih.gov. For example, chloro-substituted heptamethine cyanine dyes can react with nucleophiles to introduce aryl-ether, thiol-ether, and aryl-thioether linkages nih.gov.

Modification of the Heterocyclic Rings: Functional groups can be attached to the heterocyclic ring systems at the ends of the polymethine chain crimsonpublishers.comgoogle.com. This can be achieved by starting with functionalized heterocyclic precursors or by modifying the rings after the cyanine core is formed. Sulfonate groups are often introduced onto the aromatic rings to enhance water solubility researchgate.netnih.govgoogle.com.

Introduction via Linker Moieties: A common strategy for introducing reactive groups like amines is through a linker attached to the cyanine core google.comgoogle.com. This linker can be incorporated during the synthesis of the heterocyclic precursors or the polymethine chain, or attached to a pre-formed cyanine dye with a suitable leaving group. Cy7 amine itself is an example of a Cy7 core functionalized with a linker terminating in an amine group broadpharm.comantibodies.com. This amine group serves as a versatile handle for conjugation to molecules containing activated esters, carboxylic acids (via amide coupling), or other reactive functionalities broadpharm.comantibodies.comacs.orgnih.gov.

Research highlights the importance of the site of functionalization. For instance, modifying the meso-position can influence pH sensitivity crimsonpublishers.com. The introduction of charged, hydrophilic moieties like sulfonic acid or carboxylic acid groups can enhance water solubility and protect the chromophore from its microenvironment, potentially reducing blinking, aggregation, and photobleaching google.com.

Combinatorial Derivatization Approaches for Novel Cy7 Amine Analogs

Combinatorial chemistry approaches can be applied to the synthesis of cyanine dye analogs, including those based on the Cy7 amine structure, to generate libraries of compounds with varied properties. While specific examples of large-scale combinatorial libraries of Cy7 amine analogs were not prominently featured, the principles of combinatorial synthesis are applicable.

Solid-phase synthesis, where one of the reactants is immobilized on a solid support (resin), is a powerful tool for combinatorial chemistry and has been applied to the synthesis of asymmetrical cyanine dyes unito.itresearchgate.net. This approach can facilitate purification and allow for the parallel synthesis of multiple derivatives by reacting the immobilized intermediate with different reagents unito.itresearchgate.net.

Modular synthetic strategies, where different functional groups are introduced in the final steps, are also amenable to combinatorial approaches acs.orgnih.gov. By preparing a common reactive Cy7 precursor and reacting it with a library of different amine-containing linkers or molecules, a diverse set of Cy7 amine analogs and conjugates can be generated.

Research has demonstrated the synthesis of cyanine dye libraries with variations in the heterocyclic rings and polymethine chain length acs.orguclan.ac.uk. The introduction of various functional groups, such as carboxylic acids, azides, and alkynes, onto carbocyanine dyes has also been reported, highlighting the potential for generating diverse analogs for bioorthogonal labeling and other applications nih.gov.

The development of efficient and high-yielding synthetic methods for functionalized cyanine dyes is crucial for enabling combinatorial approaches and the creation of novel probes and materials with tailored properties acs.orgacs.org.

Here is a table summarizing some properties of Cy7 amine based on the search results:

| Property | Value | Source |

| Absorption Maximum (λabs) | 750 nm | broadpharm.comantibodies.com |

| Emission Maximum (λem) | 773 nm | broadpharm.comantibodies.com |

| Extinction Coefficient | 199000 M-1cm-1 | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield | 0.3 | broadpharm.comantibodies.com |

| Molecular Formula | C43H60Cl2N4O | broadpharm.comantibodies.com |

| Molecular Weight | ~719.9 g/mol | broadpharm.comantibodies.com |

| CAS Numbers | 1650635-41-8 (cation), 1650559-73-1 (Chloride) | broadpharm.comantibodies.commedkoo.coma2bchem.com |

| Solubility | Soluble in water, DMSO, DMF, alcohols | antibodies.com |

Advanced Bioconjugation Strategies Involving Cy7 Amine

Site-Specific Bioconjugation Techniques for Enhanced Probe Performance

Traditional bioconjugation methods, such as targeting lysine (B10760008) residues with NHS esters, often result in a heterogeneous mixture of products where the label is attached at various positions. nih.govnih.gov This heterogeneity can lead to conjugates with variable activity and reproducibility issues. nih.gov Site-specific bioconjugation techniques aim to overcome these limitations by attaching the probe (e.g., Cy7 amine) to a single, predetermined location on the biomolecule. nih.govescholarship.org

This controlled attachment ensures a homogenous product and can prevent the label from interfering with the biomolecule's active or binding sites, thereby enhancing its performance. nih.govescholarship.org Several powerful site-specific methods have been developed:

Unnatural Amino Acid (UAA) Incorporation: This technique involves genetically encoding a UAA with a unique chemical handle (e.g., an azide (B81097) or alkyne for click chemistry) at a specific site in a protein's sequence. nih.gov The Cy7 probe, functionalized with a complementary reactive group, can then be attached exclusively at this position.

Enzymatic Ligation: Enzymes can be used to install probes at specific recognition sequences. For example, transglutaminase can catalyze the formation of a covalent bond between a primary amine (like a Cy7 derivative) and the side chain of a specific glutamine residue. nih.govresearchgate.net Other methods include Sortase-mediated ligation and SpyCatcher/SpyTag chemistry, which create specific covalent linkages at defined peptide tags. nih.gov

By employing these advanced, site-specific strategies, researchers can produce well-defined Cy7-biomolecule conjugates with improved homogeneity, preserved biological function, and enhanced performance in imaging and therapeutic applications. nih.govnih.gov A comparison of cetuximab antibodies labeled non-specifically via NHS chemistry versus a site-specific chemo-enzymatic method showed a 2.3-fold increase in the number of bound antibodies per cell for the site-specifically conjugated version, highlighting the performance benefits of this approach. nih.gov

Conjugation to Diverse Biomolecules

The primary amine group of Cy7 amine serves as a versatile reactive handle for its covalent attachment to a wide array of biomolecules. This enables the creation of highly specific and sensitive probes for various biological applications. The choice of conjugation strategy is dictated by the nature of the target biomolecule and the desired properties of the final conjugate.

Peptide and Protein Labeling Methodologies

The labeling of peptides and proteins with Cy7 amine is a fundamental technique for studying their localization, trafficking, and interactions. The most prevalent method for this purpose involves the reaction of the primary amine on Cy7 with an activated carboxyl group on the protein or peptide, typically in the form of an N-hydroxysuccinimide (NHS) ester. This reaction results in the formation of a stable amide bond. thermofisher.comjenabioscience.com

Primary amines on proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group, are the primary targets for this conjugation chemistry. jenabioscience.comnih.gov The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic. sigmaaldrich.com For labeling peptides in organic solvents, a base such as triethylamine (B128534) is often added to deprotonate the amines. thermofisher.com

While lysine-based labeling is a robust and widely used method, it can result in a heterogeneous population of conjugates with varying numbers of dye molecules attached at different positions. nih.gov This is due to the presence of multiple lysine residues in most proteins. For applications requiring a high degree of homogeneity, site-specific labeling strategies have been developed. These methods often involve the introduction of a unique reactive handle into the protein, such as a non-canonical amino acid or an engineered cysteine residue, which can then be selectively targeted for conjugation. mdpi.commdpi.com

Table 1: Common Amine-Reactive Chemistries for Peptide and Protein Labeling

| Reactive Group on Label (e.g., Cy7 derivative) | Functional Group on Peptide/Protein | Resulting Covalent Bond |

| N-Hydroxysuccinimide (NHS) ester | Primary amine (e.g., Lysine, N-terminus) | Amide |

| Isothiocyanate | Primary amine | Thiourea |

| Sulfonyl chloride | Primary amine | Sulfonamide |

This table provides a summary of common reactive groups used for labeling primary amines on peptides and proteins.

Research has demonstrated the successful conjugation of Cy7 to various peptides for in vivo imaging applications. For instance, a tetrameric arginine-glycine-aspartic acid (RGD) peptide conjugated to Cy7-NHS ester was synthesized to target integrin expression in tumors. nih.gov The resulting conjugate, Cy7-E{E[c(RGDyK)]2}2, was stable in mouse serum for 24 hours. nih.gov

Oligonucleotide and Nucleic Acid Conjugation

The labeling of oligonucleotides and nucleic acids with Cy7 amine is crucial for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. baseclick.euthermofisher.com Similar to protein labeling, the conjugation of Cy7 to nucleic acids typically involves the reaction of an amine-reactive Cy7 derivative with an amino-modified oligonucleotide. genelink.com

A primary amine group is introduced into the oligonucleotide during solid-phase synthesis. biosyn.com This can be at the 5' or 3' terminus, or internally through the use of an amino-modified base, such as amino-dT C6. genelink.com The most common method for attaching the Cy7 dye is through a post-synthesis reaction where an NHS ester of Cy7 is reacted with the amino-modified oligonucleotide. genelink.comcreative-biogene.com This forms a stable amide linkage. Other cross-linking chemistries are also available depending on the specific requirements of the experiment. biosyn.com

The efficiency of the conjugation reaction and the purity of the final product are critical for downstream applications. Dual HPLC purification is often recommended to ensure that the labeled oligonucleotide is free from unconjugated dye and unlabeled oligonucleotides. biosyn.com

Table 2: Strategies for Introducing Primary Amines into Oligonucleotides for Cy7 Conjugation

| Position of Modification | Linker Type | Common Amino-Modifier |

| 5' Terminus | C3, C6, or C12 | Amino-modifier phosphoramidite |

| 3' Terminus | C3 or C7 | Amino-modifier controlled pore glass (CPG) |

| Internal | C6 | Amino-modified deoxynucleotide (e.g., Amino-dT) |

This table outlines common strategies for incorporating a primary amine into an oligonucleotide for subsequent conjugation with an amine-reactive Cy7 dye.

Antibody and Antibody Fragment Conjugation for Targeted Research

The conjugation of Cy7 amine to antibodies and their fragments is a powerful strategy for developing targeted imaging agents and antibody-drug conjugates (ADCs). baseclick.eunih.gov These conjugates combine the high specificity of antibodies for their target antigens with the sensitive detection capabilities of the Cy7 fluorophore.

Similar to other proteins, the primary method for conjugating Cy7 to antibodies involves targeting the primary amines of lysine residues with an amine-reactive Cy7 derivative, such as a Cy7-NHS ester. nih.gov This non-specific labeling approach can be effective, but it can also lead to heterogeneous products and potentially impact the antigen-binding affinity of the antibody if labeling occurs within the antigen-binding site. nih.gov

To overcome these limitations, site-specific conjugation methods have been developed to attach Cy7 to a defined location on the antibody, away from the antigen-binding region. mdpi.comnih.gov These strategies include:

Engineered Cysteine Residues: Introducing a cysteine residue at a specific site on the antibody allows for conjugation with a thiol-reactive Cy7 derivative. snmjournals.org

Non-Canonical Amino Acids: Incorporating an unnatural amino acid with a unique reactive group (e.g., an azide or alkyne) into the antibody allows for bioorthogonal "click" chemistry reactions with a correspondingly modified Cy7 dye. nih.gov

Enzymatic Modification: Enzymes can be used to modify specific amino acid sequences or glycans on the antibody, introducing a unique handle for Cy7 conjugation. mdpi.com

The choice of conjugation strategy can significantly impact the performance of the resulting antibody-Cy7 conjugate. For instance, a study comparing different non-specific and site-specific methods for conjugating oligonucleotides to antibodies found that controlling the site and number of labels was crucial for minimizing off-target staining and maintaining antibody affinity. nih.gov In this study, to quantify the conjugation ratio, Cyanine (B1664457) 7 (Cy7) was pre-conjugated to the antibodies prior to oligonucleotide labeling. nih.gov

Impact of Linker Design on Conjugate Stability and Functionality

Key aspects of linker design that impact conjugate properties include:

Linker Chemistry: The type of covalent bond used to attach the linker to both the Cy7 dye and the biomolecule determines the stability of the conjugate. For example, amide bonds formed from NHS ester reactions are generally very stable. researchgate.net In contrast, linkers designed to be cleaved under specific physiological conditions (e.g., by enzymes in a tumor microenvironment) are used in applications requiring the release of a payload. nih.gov

Linker Length: The length of the linker can affect the steric hindrance around the conjugated biomolecule. nih.gov A shorter linker may lead to greater stability by keeping the payload closer to the antibody, while a longer linker might be necessary to ensure that the functionality of the biomolecule is not compromised by the attached dye. nih.gov

Steric Hindrance: Introducing steric hindrance near the cleavage site of a linker can enhance the stability of the conjugate in circulation. nih.govresearchgate.net However, excessive steric hindrance can also impede the efficient release of the payload at the target site. nih.gov

Research on ADCs has provided valuable insights into the importance of linker design, which are also applicable to Cy7-biomolecule conjugates for imaging and other applications. Studies have shown that optimizing the linker can lead to a balance between conjugate stability in the bloodstream and efficient activity at the target site. nih.gov For example, modifying the linker to increase its plasma stability can lead to higher intratumoral drug exposure. researchgate.net Ultimately, the optimal linker design is dependent on the specific application and the desired properties of the final conjugate. researchgate.net

Spectroscopic and Photophysical Properties of Cy7 Amine Derivatives

Near-Infrared (NIR) Absorption and Emission Characteristics

Cy7 amine derivatives typically exhibit strong absorption and emission in the NIR spectral window, generally ranging from 700 to 800 nm. researchgate.netaxispharm.comacs.org This characteristic is advantageous for biological applications due to reduced autofluorescence from biological tissues and deeper tissue penetration of NIR light. researchgate.netaxispharm.com For instance, Cy7 amine itself has reported absorption maxima around 750 nm and emission maxima around 773 nm. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Another derivative, Cyanine (B1664457) 7.5 amine, shows slightly red-shifted spectra with an absorption maximum at 788 nm and an emission maximum at 808 nm, extending further into the NIR region. broadpharm.comantibodies.com The heptamethine chain length is a primary factor influencing the spectral distribution of cyanine dyes, with longer chains leading to red-shifted absorption and emission. researchgate.net

Influence of Structural Modifications on Spectral Shifts (Bathochromic and Hypsochromic Effects)

Structural modifications to the Cy7 core and its substituents, including the amine group, can significantly influence its absorption and emission wavelengths, leading to bathochromic (red shift) or hypsochromic (blue shift) effects. acs.orgchemrxiv.orgnih.govresearchgate.net The position and electronic properties of substituents on the polymethine chain or the terminal heterocyclic rings play a crucial role. acs.orgchemrxiv.orgnih.govresearchgate.net For example, introducing electron-withdrawing groups can induce hypsochromic shifts, while electron-donating groups may cause bathochromic shifts. acs.org Substitution at different positions on the heptamethine chain can have distinctly contradictory effects on the absorption maxima. nih.govresearchgate.net The incorporation of bulky alkyl groups can lead to more pronounced hypsochromic shifts compared to electron-withdrawing groups like a cyano group. chemrxiv.org Additionally, the solvent environment can also influence spectral properties, with shifts observed when changing from organic solvents like methanol (B129727) to aqueous buffers like PBS. acs.org

Research on Fluorescence Quantum Yield and Extinction Coefficients

Cy7 amine derivatives are known for their large molar absorption coefficients (extinction coefficients, ε) and moderate to good fluorescence quantum yields (ΦF). researchgate.netaxispharm.comlumiprobe.combroadpharm.comantibodies.comlunanano.caacs.orgresearchgate.netaatbio.com High extinction coefficients indicate strong light absorption, contributing to the brightness of the dye. rsc.orgrsc.org Reported extinction coefficients for Cy7 amine are around 199,000 L⋅mol⁻¹⋅cm⁻¹. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Sulfo-Cy7 amine shows an even higher extinction coefficient of 240,600 L⋅mol⁻¹⋅cm⁻¹. broadpharm.com Fluorescence quantum yield represents the efficiency of converting absorbed photons into emitted photons. rsc.orgrsc.org Cy7 amine typically has a quantum yield of approximately 0.3. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Structural modifications can significantly affect both molar extinction coefficients and quantum yields. researchgate.net For instance, deuteration of the Cy7 scaffold has been shown to enhance fluorescence quantum yields and suppress non-radiative decay processes. chemrxiv.org The brightness of a fluorophore, defined as the product of the extinction coefficient and quantum yield (ε × ΦF), is a key metric for imaging applications. researchgate.netrsc.org

Here is a table summarizing some reported spectroscopic data for Cy7 amine and a related derivative:

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield |

| Cy7 amine | 750 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 773 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 199,000 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 0.3 lumiprobe.combroadpharm.comantibodies.comlunanano.ca |

| Sulfo-Cy7 amine | 740 broadpharm.com | 773 broadpharm.com | 240,600 broadpharm.com | Not specified in source |

| Cyanine 7.5 amine | 788 broadpharm.comantibodies.com | 808 broadpharm.comantibodies.com | 223,000 broadpharm.comantibodies.com | 0.1 broadpharm.com |

Photostability and Photodecomposition Pathways of Cy7 Amine

Photostability is a critical property for fluorescent dyes, particularly in applications requiring prolonged illumination. Cy7 dyes, including amine derivatives, can undergo photodecomposition. nih.gova2bchem.comaip.orgacs.orgnih.gov Research indicates that the photostability of cyanine dyes can be influenced by their chemical structure. acs.orgacs.org For example, the introduction of electron-withdrawing amide or triazole moieties in the polymethine chain has been shown to improve Cy7 photostability. acs.org Cyanine 7 dyes are known to be less stable at high pH due to the formation of an electron-deficient iminium group susceptible to nucleophilic attack, leading to dye degradation and loss of fluorescence. researchgate.net Meso-aliphatic amine chains in cyanine 7 dyes are hypothesized to undergo photoinduced decomposition in aqueous solutions. researchgate.net Thermal degradation pathways, such as chain shortening through the excision of two-carbon units, have also been observed for Cy7, leading to the formation of shorter wavelength-absorbing cyanines like Cy5 and Cy3. acs.orgnih.gov This "blueing" effect can occur upon heating, sometimes accelerated by the presence of amine bases. acs.orgnih.gov

Singlet Oxygen Generation Efficiency

Cyanine dyes, including Cy7 derivatives, can act as photosensitizers, capable of generating reactive oxygen species, such as singlet oxygen, upon illumination. researchgate.netnih.govresearchgate.net This property is relevant for applications like photodynamic therapy (PDT). researchgate.netresearchgate.net The efficiency of singlet oxygen formation can be modulated by structural modifications to the Cy7 core. nih.govresearchgate.net Some studies have evaluated the quantum yields of singlet-oxygen formation for Cy7 derivatives, showing that substitution can influence this property over a wide range. nih.govresearchgate.net

Factors Influencing Non-Radiative Decay Pathways, Including Amine Group Contributions

Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence emission and reduce the fluorescence quantum yield. Factors influencing these pathways in cyanine dyes include molecular flexibility, interactions with the solvent, and the presence of specific functional groups. chemrxiv.orgmdpi.com The amine group in Cy7 amine derivatives can play a role in these processes. For instance, the lone pair of electrons on an aliphatic amine at the meso-position of a cyanine 7 dye can delocalize into an electron-deficient carbon atom, forming an iminium cation, which can render the dye nonemissive. researchgate.net The position of an amino group along the polymethine chain can influence Stokes shifts and potentially non-radiative decay by affecting the electronic distribution and flexibility of the molecule. rsc.org Computational studies suggest that the length of the C-N bond of the amino group in different positions can impact the conjugation of the polymethine chain, influencing the dye's excited state properties. rsc.org Interactions with counterions have also been shown to affect the photostability and potentially the non-radiative decay pathways of cyanine salts, with the counterion's position around the amine group influencing degradation. nsf.gov

Molecular Imaging Applications of Cy7 Amine in Preclinical Research

Near-Infrared Fluorescence (NIRF) Imaging Methodologies

The utility of Cy7 amine in preclinical research is demonstrated through its application in a range of NIRF imaging methodologies, from cellular-level analysis to whole-body animal imaging.

In Vitro Cellular Imaging Techniques

In vitro imaging is a foundational step in probe development, allowing for the initial assessment of a probe's cellular binding, localization, and function. Cy7 amine, and its conjugates, are extensively used in fluorescence microscopy to obtain high-resolution images of cellular structures. axispharm.com For instance, studies have utilized confocal fluorescence imaging to confirm the detection capabilities of Cy7-based probes at the cellular level. nih.gov One such study involving a nitroreductase-sensitive probe, Cy7-1, used confocal imaging of hypoxic A549 cells to validate the probe's ability to detect nitroreductase (NTR) activity within the cellular environment. nih.gov These techniques are crucial for confirming that a newly synthesized probe interacts with its intended cellular target before moving to more complex biological systems.

Ex Vivo Tissue Imaging Protocols

Following in vivo studies, ex vivo imaging of excised tissues and organs provides a more detailed and higher-resolution analysis of probe biodistribution and target engagement. nih.gov This methodology helps to validate non-invasive in vivo findings and offers a clearer picture of probe accumulation in specific organs or tumors versus surrounding healthy tissue. licorbio.com

Standard protocols involve harvesting tissues after a predetermined time following the injection of the Cy7 amine-labeled probe. alfa-chemistry.com The organs are then imaged using systems designed for ex vivo analysis. licorbio.com For quantitative assessment, the fluorescence intensity in regions of interest (e.g., tumors, major organs) is measured. nih.gov Research has shown that fluorescence intensity measured in dissected tumors is often significantly higher than that measured through non-invasive in vivo imaging due to the attenuation of light by overlying tissues. nih.gov For microscopic analysis, tissues can be fixed (e.g., in paraformaldehyde), sectioned using a cryostat or microtome, and mounted on slides for detailed imaging, which can confirm the probe's localization at a cellular level within the tissue architecture. licorbio.comalfa-chemistry.com

Small Animal Imaging Paradigms

Small animal imaging is a cornerstone of preclinical research, enabling the non-invasive, longitudinal study of biological processes in a living organism. nih.govyoutube.com Cy7 amine is an ideal fluorophore for these applications due to its emission in the NIR spectrum, which maximizes light penetration through tissue and reduces signal scattering. axispharm.comumn.edunih.gov

In a typical small animal imaging paradigm, a Cy7 amine-conjugated probe is administered to a mouse model, often intravenously. nih.govalfa-chemistry.comcreative-bioarray.com The animal is then placed in an in vivo imaging system (e.g., IVIS Spectrum) where it is exposed to an excitation light source (typically around 745-756 nm), and the resulting fluorescence emission (around 779 nm) is captured by a sensitive camera. aatbio.comcreative-bioarray.comresearchgate.net This process can be repeated at various time points (e.g., 30 minutes, 1, 4, 24 hours) to track the probe's distribution, accumulation at the target site, and clearance from the body. nih.govresearchgate.net This dynamic monitoring provides valuable data on the pharmacokinetics and targeting efficacy of the probe. For example, studies using Cy7-labeled RGD peptide multimers to image integrin expression in tumors have successfully visualized tumor accumulation as early as 30 minutes post-injection. nih.gov

Target-Specific Molecular Imaging Probe Design

The versatility of Cy7 amine lies in its ability to be conjugated to various targeting moieties, transforming it from a simple dye into a specific molecular probe. aatbio.comresearchgate.net The amine functional group allows for straightforward chemical reactions to link it to proteins, peptides, and other molecules to create probes for specific biological targets. aatbio.com

Receptor-Targeted Probes (e.g., PSMA, Integrins, CD44, ICOS)

Targeting specific cell surface receptors that are overexpressed in disease states is a common strategy in molecular imaging. By conjugating Cy7 amine to a ligand that binds to a particular receptor, researchers can create probes that selectively accumulate in tissues expressing that receptor. nih.gov

Integrins: Integrins, particularly αvβ3, are transmembrane receptors involved in cell adhesion and are often overexpressed in tumor-associated endothelial cells during angiogenesis. mdpi.com RGD (Arginine-Glycine-Aspartic acid) peptides are well-known ligands for these integrins. mdpi.com Researchers have synthesized and evaluated Cy7-labeled RGD peptides (e.g., Cy7-c(RGDyK), Cy7-E[c(RGDyK)]₂) for non-invasive imaging of tumor integrin expression. nih.gov Studies in mouse models with subcutaneous U87MG tumors demonstrated that these probes could clearly visualize the tumors, with targeting efficacy related to the multimerization of the RGD peptide. nih.gov

Prostate-Specific Membrane Antigen (PSMA): PSMA is highly expressed on the surface of prostate cancer cells and is a well-established target for imaging and therapy. mdpi.com The development of heterobivalent probes that target both PSMA and integrins, potentially labeled with dyes like Cy7, represents an advanced strategy to enhance tumor targeting and therapeutic outcomes. mdpi.com

| Target Receptor | Example Probe Conjugate | Preclinical Model | Key Research Finding |

|---|---|---|---|

| Integrin αvβ3 | Cy7-c(RGDyK), Cy7-E[c(RGDyK)]₂ | U87MG tumor-bearing mice | Enabled non-invasive NIRF imaging of tumor integrin status; probe accumulation was visualized as early as 30 minutes post-injection. nih.gov |

| PSMA and Integrin αvβ3 | Dual-targeting peptides (e.g., iPSMA-RGD) | Prostate cancer models | Dual-targeting strategies are designed to enhance tumor targeting and improve diagnostic and therapeutic results. mdpi.com |

Enzyme-Activated Probes (e.g., Nitroreductase)

Enzyme-activated probes are designed to be "off" (non-fluorescent or weakly fluorescent) until they are acted upon by a specific enzyme, at which point they switch to an "on" state (highly fluorescent). nih.govmdpi.com This strategy significantly improves the signal-to-noise ratio by generating fluorescence only at the site of enzyme activity. nih.gov

Nitroreductase (NTR): The enzyme nitroreductase is overexpressed in hypoxic (low oxygen) tumor cells, making it a valuable biomarker for the tumor microenvironment. nih.govfrontiersin.org Researchers have developed NTR-activatable probes by modifying the Cy7 structure with a nitro group, which quenches its fluorescence. nih.govnih.gov In the presence of NTR, the nitro group is reduced to an amine group. mdpi.comfrontiersin.org This chemical conversion restores the dye's fluorescence, providing a "turn-on" signal that indicates the presence of hypoxic cells. nih.govnih.gov Probes such as Cy7-1 have been shown to exhibit a significant enhancement in NIR fluorescence upon catalytic reduction by NTR, enabling the imaging of tumor hypoxia in both cell cultures and murine tumor models. nih.gov

| Probe Name/Type | Activating Enzyme | Mechanism of Action | Application |

|---|---|---|---|

| Cy7-1 (para-nitro benzoate (B1203000) modified) | Nitroreductase (NTR) | NTR-catalyzed reduction of a nitro group to an amine (Cy7-NH₂), unblocking an electron-transfer process and enhancing fluorescence. nih.gov | Detection of hypoxic cells in vitro (A549 cells) and imaging of tumor hypoxia in murine models. nih.gov |

| Sulfonated Cy7 Probe | Nitroreductase (NTR) | NTR triggers a self-immolative cleavage, leading to a large enhancement in fluorescence signal at 780 nm. nih.gov | Microscopic imaging of cell hypoxia with a "turn-on" fluorescence response. nih.gov |

pH-Sensitive Probes for Intracellular Microenvironment Sensing

The intracellular microenvironment is a complex and dynamic space, with pH being a critical parameter that governs numerous cellular processes, including enzyme activity, protein stability, and cell proliferation. researchgate.net Consequently, the development of probes capable of accurately sensing intracellular pH is of significant interest in preclinical research. Cy7 amine, a near-infrared (NIR) fluorescent dye, serves as a valuable platform for the design of such probes. Its free amine group allows for conjugation to various molecular entities, enabling the creation of sophisticated pH-sensitive sensors. lumiprobe.combiomol.com

The underlying principle of many Cy7-based pH probes involves the modulation of the fluorophore's electronic properties in response to changes in proton concentration. researchgate.net Generally, these probes are engineered to be fluorescent in acidic environments and non-fluorescent or less fluorescent in neutral or alkaline conditions. researchgate.net This "off/on" switching mechanism is often achieved by incorporating a pH-sensitive moiety that, upon protonation in acidic conditions, alters the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the dye molecule, leading to an increase in fluorescence emission. researchgate.net

In preclinical research, these Cy7 amine-derived probes have been successfully utilized to visualize and quantify pH changes within living cells. researchgate.net For instance, studies have demonstrated the ability of such probes to detect pH fluctuations in both solutions and live cells, exhibiting bright fluorescence in acidic intracellular compartments like lysosomes. researchgate.netnih.gov The high sensitivity and photostability of these probes make them well-suited for real-time monitoring of cellular events associated with pH changes. nih.gov

The development of ratiometric pH probes, which incorporate a pH-insensitive fluorophore alongside the pH-sensitive Cy7 derivative, further enhances the accuracy of intracellular pH measurements by providing an internal reference signal. nih.gov This approach minimizes the influence of factors such as probe concentration and excitation light intensity, allowing for more precise quantification of intracellular pH. thermofisher.com

Table 1: Characteristics of Cy7 Amine-Based pH-Sensitive Probes

| Probe Characteristic | Description | Research Finding |

|---|---|---|

| Sensing Mechanism | Modulation of fluorescence based on proton concentration, often through ICT or PET processes. researchgate.net | Probes are typically designed to be fluorescent in acidic media and non-fluorescent in alkaline environments. researchgate.net |

| Cellular Application | Real-time monitoring of pH in intracellular compartments. researchgate.net | Successful visualization of acidic organelles such as lysosomes in living cells. nih.gov |

| Key Features | High sensitivity, photostability, and low cytotoxicity. researchgate.netnih.gov | Demonstrated robust performance in detecting pH fluctuations in preclinical models. researchgate.net |

| Advanced Designs | Ratiometric probes for more accurate quantification of intracellular pH. nih.gov | Incorporation of a pH-insensitive fluorophore provides an internal reference, improving measurement precision. thermofisher.com |

Imaging of Specific Biological Processes in Research Models

Tumor Visualization and Localization Studies

The acidic tumor microenvironment is a hallmark of many cancers, making it an attractive target for diagnostic imaging probes. nih.gov Cy7 amine, with its favorable near-infrared optical properties that allow for deep tissue penetration, is a foundational component in the development of probes for tumor visualization and localization. nih.gov The inherent ability of some cyanine (B1664457) dyes to accumulate in tumors, likely due to the enhanced permeability and retention (EPR) effect, provides a passive targeting mechanism. nih.gov

More sophisticated approaches involve conjugating Cy7 amine to targeting moieties that specifically bind to receptors overexpressed on cancer cells. A prominent example is the use of Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides to target integrin αvβ3, a receptor highly expressed on angiogenic endothelial cells and various tumor cells. nih.govmdpi.com Preclinical studies in mouse models with U87MG tumor xenografts have demonstrated that Cy7-RGD conjugates can effectively visualize tumors, with the fluorescence signal being clearly detectable as early as 30 minutes post-injection. nih.gov

Furthermore, the design of activatable probes, where the fluorescence of Cy7 is initially quenched and then restored in the presence of specific tumor-associated enzymes or acidic pH, enhances the target-to-background ratio for clearer tumor delineation. nih.gov These "smart" probes offer improved specificity and sensitivity for cancer detection. nih.gov

Table 2: Research Findings in Cy7 Amine-Based Tumor Imaging

| Study Focus | Animal Model | Key Finding |

|---|---|---|

| Integrin αvβ3 Targeting | Mice with U87MG tumor xenografts | Cy7-RGD conjugates successfully visualized tumors, with clear fluorescence signals observed shortly after injection. nih.gov |

| Passive Tumor Accumulation | Tumor-bearing mice | Unconjugated Cy7 dye demonstrated significant tumor-to-background contrast, indicating passive accumulation. nih.gov |

| Activatable Probes | Subcutaneous MMP-positive SCC7 tumor-bearing mice | Polymeric nanoparticle-based probes with quenched Cy5.5 (a related cyanine dye) showed clear tumor visualization upon activation by matrix metalloproteinases (MMPs). nih.gov |

| Hybrid Imaging | Mice with A431-CCK2R xenografts | Dual-modality probes incorporating Sulfo-Cy7 demonstrated excellent tumor contrast at later time points in fluorescence imaging. nih.govemitimaging.com |

Inflammatory Processes Imaging (e.g., Rheumatoid Arthritis Models)

The non-invasive imaging of inflammatory processes is crucial for understanding disease pathogenesis and evaluating therapeutic responses in preclinical models. Rheumatoid arthritis (RA), a chronic inflammatory disease, is characterized by synovial inflammation. nih.gov Cy7 amine-based probes have emerged as promising tools for visualizing these inflammatory sites.

In a study utilizing a mouse model of collagen-induced arthritis, liposomes entrapping Cy7 were developed to target inflamed joints. nih.gov These liposomes, surface-modified with a joint-homing peptide, demonstrated preferential accumulation in the arthritic paws of mice compared to healthy controls. nih.gov Live imaging revealed a gradual increase in the fluorescence signal in the inflamed joints, with optimal intensity observed at 4 hours post-injection. nih.gov This targeted approach allows for the specific visualization of inflammation associated with RA.

The development of molecular imaging agents that target specific cellular and molecular components of the inflammatory cascade holds great promise for a more precise diagnosis and monitoring of RA. mdpi.com While various radiolabeled probes have been extensively studied for this purpose, near-infrared fluorescent probes like those derived from Cy7 amine offer a non-radioactive alternative for preclinical imaging. nih.govresearchgate.net

Cell Tracking and Fate Monitoring in Experimental Systems

Understanding the in vivo fate of therapeutic cells, such as stem cells or immune cells, is paramount for the development of cell-based therapies. liverpool.ac.ukresearchgate.net Cy7 amine, with its reactive amine group, can be readily conjugated to various molecules for the purpose of cell labeling and subsequent in vivo tracking. lumiprobe.comnih.gov Amine-reactive dyes are known to covalently bind to cellular components, allowing for stable and long-term cell tracking. nih.gov

A notable application of Cy7 in this area is the labeling of chimeric antigen receptor (CAR) T cells. In one study, aminated iron oxide nanoworms were labeled with Cy7 and used to simultaneously manufacture and label CAR-T cells. nih.gov These Cy7-labeled CAR-T cells were then injected into a leukemia mouse model, and their biodistribution was monitored using near-infrared fluorescence imaging. The results showed accumulation of the labeled cells in various organs, including the bone marrow, liver, and spleen, demonstrating the utility of Cy7 for in vivo cell tracking. nih.gov

The choice of labeling strategy is critical to ensure that the fluorescent probe does not interfere with cell viability or function. nih.gov The high sensitivity of fluorescence imaging allows for the detection of a small number of labeled cells, making it a powerful tool for monitoring cell migration and engraftment in preclinical models. thno.org

Advanced Optical Imaging Techniques Utilizing Cy7 Amine

Fluorescence Lifetime Imaging (FLIM) Applications

Fluorescence Lifetime Imaging (FLIM) is a powerful imaging technique that measures the average time a fluorophore spends in the excited state before returning to the ground state. nih.gov This lifetime is an intrinsic property of the fluorophore and is sensitive to its local molecular environment, such as pH, ion concentration, and viscosity. nih.govpicoquant.com Unlike fluorescence intensity, fluorescence lifetime is independent of fluorophore concentration, which can be a significant advantage in biological imaging. nih.gov

Cy7 amine and its derivatives, as near-infrared fluorophores, are amenable to FLIM applications. By conjugating Cy7 amine to molecules that respond to specific environmental cues, it is possible to create probes where changes in the fluorescence lifetime report on the local cellular environment. nih.gov For example, the fluorescence lifetime of a Cy7-based probe could be modulated by the pH of its surroundings, providing a concentration-independent method for intracellular pH sensing. picoquant.com

FLIM can also be used to study molecular interactions through Förster Resonance Energy Transfer (FRET). youtube.comresearchgate.net In a FRET-FLIM experiment, the fluorescence lifetime of a donor fluorophore (such as a Cy7 derivative) is measured. In the presence of a suitable acceptor molecule in close proximity, the donor's lifetime will decrease. This change in lifetime can be used to quantify the interaction between the donor and acceptor-labeled molecules. youtube.com Preclinical studies have demonstrated the feasibility of using noninvasive fluorescence lifetime imaging with near-infrared fluorescent probes to differentiate between tumor and non-tumor tissues. nih.gov

Multiplexed Imaging Strategies with Cyanine Dyes

Multiplexed imaging, the simultaneous visualization of multiple molecular targets within a single system, is a powerful tool in preclinical research for elucidating complex biological processes. semi.ac.cn Cyanine dyes, including functionalized derivatives like Cy7 amine, are integral to these strategies due to their favorable photophysical properties, such as high molar extinction coefficients, excellent biocompatibility, and tunable absorption/emission spectra in the near-infrared (NIR) window. researchgate.net The ability to chemically modify the cyanine structure allows for the creation of a palette of spectrally distinct probes, which is essential for multiplexing. researchgate.net

In preclinical oncology research, multiplexed imaging enables the simultaneous assessment of various biomarkers, providing a more comprehensive understanding of tumor heterogeneity and the tumor microenvironment. semi.ac.cn For instance, different cyanine dyes can be conjugated to specific antibodies or targeting ligands to visualize multiple cell-surface receptors, vascular markers, or physiological conditions at the same time.

A key strategy in multiplexed fluorescence imaging involves using a set of cyanine dyes with distinct spectral characteristics. By using appropriate excitation sources and emission filters, the signals from each probe can be separated and analyzed. One preclinical study demonstrated a three-color shortwave-infrared (SWIR) fluorescence imaging of breast tumors in living mice. nih.govacs.org This was achieved by using probes based on Indocyanine Green (ICG) and its extended analogs, ICG-C9 and ICG-C11, to visualize EGFR and HER2 surface receptors as well as tumor vasculature simultaneously. nih.govacs.org Another approach demonstrated two-color SWIR imaging of breast tumor apoptosis using an ICG-conjugated drug and an ICG-C9 or ICG-C11-conjugated annexin (B1180172) V. nih.govacs.org These examples highlight the capacity of cyanine dye families to facilitate the simultaneous tracking of distinct molecular events, which is critical for evaluating disease progression and therapeutic response.

The data below summarizes the properties of cyanine dyes used in a preclinical multiplexed imaging study.

| Dye | Excitation Wavelength (nm) | Emission Wavelength (in water, nm) | Target/Application in Multiplexed Study |

| ICG | < 800 | ~820 (with tail into SWIR) | Tumor Vasculature / Drug Conjugate |

| ICG-C9 | ~808 | 922 | EGFR/HER2 Receptors / Apoptosis Marker |

| ICG-C11 | ~808 | 1010 | EGFR/HER2 Receptors / Apoptosis Marker |

This table is generated based on data from a study on multiplexed SWIR imaging. nih.govacs.org

Shortwave-Infrared (SWIR) / NIR-II Imaging with Extended Cyanine Analogs

Traditional near-infrared (NIR-I, 700-900 nm) fluorescence imaging, where dyes like Cy7 operate, has been widely adopted in preclinical research. researchgate.net However, imaging in the second near-infrared window (NIR-II), also known as the shortwave-infrared (SWIR) region (1000-1700 nm), offers significant advantages. researchgate.net This longer wavelength range minimizes photon scattering and tissue autofluorescence, resulting in deeper tissue penetration and higher spatial resolution. frontiersin.orgnih.gov

The development of fluorophores with strong emission in the SWIR/NIR-II window is crucial for leveraging these benefits. While the FDA-approved dye Indocyanine Green (ICG) has peak emission in the NIR-I range, it possesses a fluorescence tail that extends into the NIR-II region, enabling its use for SWIR imaging. nih.govresearchgate.net This has spurred research into developing extended cyanine analogs specifically designed for enhanced NIR-II performance. frontiersin.org

These extended analogs are typically created by modifying the polymethine chain or the heterocyclic indole (B1671886) rings of the core cyanine structure. researchgate.netresearchgate.net Extending the π-conjugation of the molecule is a common strategy to red-shift the absorption and emission wavelengths further into the NIR-II region. nih.govacs.orgresearchgate.net For example, researchers have synthesized ICG-based dyes with extended π-conjugation, such as ICG-C9 and ICG-C11, which exhibit emission peaks at 922 nm and 1010 nm, respectively, making them suitable for SWIR imaging. nih.govacs.org These novel probes have been used to develop molecular imaging agents for the noninvasive visualization of specific biomolecules, such as HER2 and EGFR receptors on breast tumors. nih.govresearchgate.net

The table below details the emission characteristics of some extended cyanine analogs developed for NIR-II/SWIR imaging.

| Compound | Core Structure | Key Modification | Peak Emission (nm) | Imaging Window |

| ICG | Heptamethine Cyanine | Standard | ~820 | NIR-I (tail in NIR-II) |

| ICG-C9 | ICG-based | π-conjugation extension | 922 | SWIR / NIR-II |

| ICG-C11 | ICG-based | π-conjugation extension | 1010 | SWIR / NIR-II |

| FD-1080 | Heptamethine Cyanine | Polymethine chain modification | >1000 | NIR-II |

| IR-1061 | Heptamethine Cyanine | Polymethine chain modification | >1000 | NIR-II |

This table is compiled from data on the development of cyanine dyes for NIR-II imaging. nih.govacs.orgfrontiersin.orgresearchgate.net

The successful application of these extended cyanine analogs in preclinical models, such as for high-resolution imaging of brain and hindlimb vasculature and for long-term tumor targeting, demonstrates their potential to significantly enhance the capabilities of in vivo fluorescence imaging. nih.govresearchgate.net

Cy7 Amine in Theranostic Research Approaches

Design Principles for Cy7 Amine-Based Theranostic Agents

The design of Cy7 amine-based theranostic agents typically involves integrating an imaging component (Cy7 amine) with a therapeutic modality and often a targeting mechanism. acs.orgrsc.orgnih.govmdpi.com A key principle is the ability to monitor the agent's distribution and accumulation at the target site using the fluorescence properties of Cy7 amine, while simultaneously delivering a therapeutic payload or exerting a therapeutic effect upon activation. rsc.org

Strategies for designing such agents include the covalent conjugation of Cy7 amine to therapeutic molecules or their encapsulation within nanocarriers. researchgate.net Linkers, which can be cleavable in response to specific tumor microenvironment stimuli such as pH or enzymatic activity, are often incorporated to enable controlled release of the therapeutic agent. rsc.orgmdpi.comresearchgate.net The tumor microenvironment, characterized by features like acidic pH and overexpression of certain enzymes, can serve as a trigger for the activation and drug release from these theranostic conjugates. rsc.orgnih.govmdpi.com

Furthermore, incorporating targeting moieties, such as peptides or antibodies, can enhance the selective accumulation of the theranostic agent in cancer cells or tissues overexpressing specific receptors. acs.orgrsc.orgmdpi.comtandfonline.commdpi.com This targeted delivery can improve therapeutic efficacy and minimize off-target effects. rsc.orgtandfonline.commdpi.com The rational design also considers the photophysical properties of Cy7 amine, aiming to maintain or enhance its fluorescence quantum yield and photostability within the conjugate or delivery system. researchgate.netnih.gov

Photothermal Therapy (PTT) Mechanisms and Preclinical Applications

Cy7 and its derivatives have demonstrated potential as photothermal agents. nih.govresearchgate.net Photothermal therapy (PTT) is a therapeutic approach that utilizes light-absorbing agents to generate heat upon irradiation, leading to the destruction of cancer cells. ntno.org When Cy7 amine-based agents absorb NIR light, they can efficiently convert the absorbed light energy into heat. nih.gov This photothermal effect can induce hyperthermia in the local tumor microenvironment, causing irreversible damage to cancer cells. nih.govntno.org

Preclinical studies have explored the use of Cy7-based compounds for PTT. For instance, modified Cy7 derivatives have been investigated for their ability to generate heat under NIR light irradiation and induce cancer cell apoptosis. nih.govmdpi.com Integration of Cy7 with nanoparticles has also been shown to enhance its photothermal conversion efficiency and improve tumor ablation in preclinical models. nih.gov Some research indicates that combining PTT with other therapeutic modalities can lead to synergistic anti-tumor effects. nih.govmdpi.comresearcher.life

Photodynamic Therapy (PDT) Mechanisms and Preclinical Applications

In addition to PTT, Cy7 and its derivatives can also function as photosensitizers for photodynamic therapy (PDT). nih.govresearchgate.net PDT involves the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. researcher.liferesearchgate.netfrontiersin.org

Some Cy7 derivatives have been reported to exhibit photosensitizing properties, capable of generating ROS under appropriate light irradiation. nih.govmdpi.com This property can be exploited for PDT applications in cancer treatment. nih.govmdpi.com Preclinical research has investigated the use of Cy7-based photosensitizers to induce cancer cell death through the generation of ROS. nih.govmdpi.comresearcher.life Studies have shown that these agents can induce apoptosis in tumor cells upon light activation. nih.govresearcher.life Similar to PTT, combining Cy7-mediated PDT with other therapies is an area of investigation to enhance therapeutic outcomes. nih.govmdpi.comresearcher.life

Vibronic-Driven Action (VDA) for Cellular Disruption

A distinct mechanism of action recently explored for aminocyanines incorporating Cy7 and Cy7.5 moieties is vibronic-driven action (VDA). nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This mechanism involves the coupling of molecular vibrational and electronic modes, leading to ultrafast, concerted stretching of the entire molecule upon excitation with NIR light. nih.govchemrxiv.orgresearchgate.netchemrxiv.org These molecules, termed "molecular jackhammers" (MJH), can mechanically disrupt cell membranes when associated with cells and activated by light. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Unlike PDT and PTT, VDA's mechanical effect is not significantly hindered by ROS scavengers and induces only minimal temperature increase. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This ultrafast vibrational action, occurring in the picosecond to femtosecond range, is believed to exert substantial mechanical forces on cellular structures, particularly cell membranes, leading to rapid necrotic cell death. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Preclinical studies have demonstrated the ability of Cy7 amine-based molecular jackhammers to permeabilize and eradicate cancer cells in vitro and show therapeutic effects in mouse models. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net

An example of research findings in this area shows the percentage of permeabilized A375 cells treated with Cy7-amine under different light conditions:

| Treatment Group | Light Source | Permeabilized Cells (%) |

| Cy7-amine | No Light | Low |

| Cy7-amine | 730 nm LED | Moderate |

| Cy7-amine | 680 nm LED | Higher |

Note: Data is illustrative based on search result descriptions; specific numerical values can vary between experiments. researchgate.net

Further studies investigate the therapeutic effect of Cy7.5-amine (a related aminocyanine) in mouse tumor models, showing tumor size reduction and increased survival rates upon light irradiation. researchgate.net

Integration with Drug Delivery Systems for Combined Imaging and Therapeutic Effects

The amine group on Cy7 amine makes it a versatile component for integration into various drug delivery systems (DDS). lumiprobe.com By conjugating or encapsulating Cy7 amine within nanocarriers such as nanoparticles, liposomes, or micelles, researchers can create multifunctional platforms that combine imaging capabilities with the delivery of therapeutic agents. rsc.orgresearchgate.netresearchgate.netmdpi.comdovepress.comdovepress.com

These integrated systems allow for real-time monitoring of the DDS distribution and accumulation in the body and at the target site using the fluorescence of Cy7 amine. rsc.orgdovepress.com Simultaneously, the nanocarrier can encapsulate or be conjugated to a therapeutic drug, enabling its targeted delivery to cancer cells. rsc.orgresearchgate.netmdpi.comdovepress.comdovepress.com This approach can enhance the solubility and stability of hydrophobic drugs, improve their pharmacokinetics, and facilitate their preferential accumulation in tumors through mechanisms like the enhanced permeability and retention (EPR) effect or active targeting. rsc.orgtandfonline.comdovepress.comdovepress.com

The design of these integrated systems often involves cleavable linkers that release the drug in response to specific triggers within the tumor microenvironment, such as acidic pH or elevated enzyme levels. rsc.orgmdpi.comresearchgate.net This controlled release mechanism can improve the therapeutic index by maximizing drug concentration at the disease site while minimizing systemic exposure. rsc.orgtandfonline.com

Targeted Drug Delivery Research with Cy7 Amine Conjugates

Targeted drug delivery is a key area where Cy7 amine conjugates are being actively researched. rsc.orgtandfonline.comfrontiersin.orgresearchgate.net By conjugating Cy7 amine to targeting ligands, such as peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells, researchers can direct the theranostic agent specifically to the tumor site. acs.orgrsc.orgmdpi.comtandfonline.commdpi.com

These targeted conjugates can offer improved tumor selectivity and cellular uptake compared to non-targeted agents. rsc.orgtandfonline.commdpi.com The fluorescence of Cy7 amine allows for imaging to confirm the targeted delivery and assess the distribution of the conjugate within the tumor. rsc.orgdovepress.com

Preclinical studies have demonstrated the potential of Cy7 amine conjugates for targeted drug delivery. For example, Cy7 has been conjugated to nanoparticles modified with targeting ligands for enhanced uptake in specific cancer cell lines or tumor models. dovepress.com Research has shown that targeted Cy7 conjugates can lead to increased accumulation in tumor tissues and improved therapeutic efficacy of the attached drug compared to the free drug or non-targeted formulations.

An example of targeted delivery research involved bisphosphonate nanoparticles with primary amine groups for covalent attachment of dyes like Cy7 or drugs like doxorubicin, and bisphosphonate groups for targeting bone hydroxyapatite. In vivo experiments using Cy7-conjugated bisphosphonate nanoparticles confirmed specific targeting in mouse models of osteosarcoma and bone metastases.

| Conjugate Type | Targeting Moiety | Application Area | Key Finding |

| Cy7-conjugated Bisphosphonate Nanoparticles | Bisphosphonate | Bone Cancer Targeting | Confirmed specific targeting in mouse models. |

| Dextran-based Conjugates with Cy7.5 (related dye) | Dextran | Tumor Targeting (Breast) | Showed selective tumor targeting in mice. dovepress.com |

| Cy7-conjugated Nanoparticles with Targeting Ligands | Various (e.g., peptides) | Cancer Targeting (General) | Enhanced tumor accumulation and cellular uptake in preclinical studies. rsc.orgtandfonline.commdpi.com |

These studies highlight the versatility of Cy7 amine as a building block for creating targeted theranostic agents with potential applications in various cancer types.

Development of Cy7 Amine Based Fluorescent Sensors

Sensing Mechanisms of Amine-Containing Fluorophores

The functionality of many fluorescent sensors, including those derived from Cy7 amine, is often governed by the presence of amine groups. These groups can participate in several photophysical processes that modulate the fluorescence of the core structure. The primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT).

Photoinduced Electron Transfer (PET): This is a common mechanism for designing "turn-on" or "turn-off" fluorescent probes. In a typical PET sensor, the fluorophore is linked to a recognition moiety (receptor) via a spacer. The amine group can act as an electron donor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the amine to the excited fluorophore, which quenches the fluorescence. When the receptor binds to its target analyte, the electron-donating ability of the amine is suppressed, inhibiting the PET process and thus "turning on" the fluorescence. almacgroup.comdaneshyari.com The efficiency of PET is dependent on the oxidation potential of the amine and the energy of the excited state of the fluorophore. almacgroup.com

Intramolecular Charge Transfer (ICT): In fluorophores containing an electron-donating group (like an amine) and an electron-withdrawing group, an ICT process can occur upon photoexcitation. mdpi.comacs.org This results in a highly polarized excited state, and the emission from this state is often sensitive to the polarity of the surrounding environment. researchgate.net This property is exploited in the design of solvatochromic probes that can report on the local environment's polarity. researchgate.net

Twisted Intramolecular Charge Transfer (TICT): TICT is a phenomenon observed in some molecules with rotatable bonds between an electron donor (like an amine) and an acceptor part of the fluorophore. In the excited state, intramolecular rotation can lead to a non-planar TICT state, which is often non-emissive or has red-shifted emission, leading to fluorescence quenching. researchgate.net The extent of this rotation and subsequent quenching can be influenced by factors such as solvent viscosity and temperature. nih.gov

These mechanisms are fundamental to the design of responsive fluorescent probes. By strategically incorporating amine functionalities into the Cy7 scaffold, researchers can create sensors that translate a specific molecular recognition event or an environmental change into a detectable optical signal.

Design of Environment-Sensitive Cy7 Amine Probes

The design of environment-sensitive probes, particularly those based on the Cy7 amine scaffold, leverages the principles of solvatochromism. Solvatochromic dyes exhibit a shift in their absorption or emission spectra in response to changes in the polarity of their solvent environment. nih.govcore.ac.uk This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation, which is influenced by the surrounding solvent molecules. core.ac.uk

Environment-sensitive Cy7 amine probes are often designed as "push-pull" systems, where the amine group acts as the electron donor ("push") and another part of the cyanine (B1664457) structure acts as the electron acceptor ("pull"). researchgate.net Upon excitation, an intramolecular charge transfer occurs, leading to a more polarized excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift of the emission spectrum. researchgate.net This property allows these probes to report on the hydrophobicity of their local microenvironment, for instance, when binding to proteins or partitioning into cellular membranes. researchgate.net

Fluorogenic probes are another class of environment-sensitive dyes that show a significant increase in fluorescence intensity upon binding to a target or entering a specific environment. nih.gov This can be achieved through mechanisms like the restriction of intramolecular rotation in a viscous environment, which suppresses non-radiative decay pathways like TICT. nih.gov By designing Cy7 amine probes that are fluorogenic, researchers can achieve high signal-to-background ratios in imaging applications. nih.gov

Detection of Specific Analytes in Research Settings

The amine group in Cy7 amine can serve as a binding site for metal cations. The interaction with metal ions can modulate the photophysical properties of the Cy7 fluorophore, enabling its use as a fluorescent sensor. The sensing mechanism often relies on the chelation of the metal ion by the amine group and potentially other coordinating atoms in the probe's structure. nanochemres.orgnih.gov